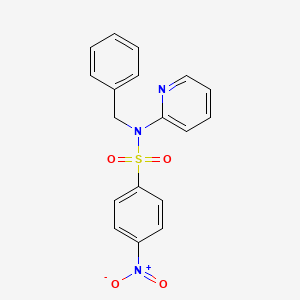

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14816868

Molecular Formula: C18H15N3O4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N3O4S |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-benzyl-4-nitro-N-pyridin-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

| Standard InChI Key | YWWAVBJQCYALAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The molecular formula of N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is C₁₈H₁₄N₃O₄S, with a molecular weight of 368.39 g/mol. Key structural attributes include:

-

A 4-nitrobenzenesulfonyl backbone providing electrophilic character.

-

N-Benzyl and N-pyridin-2-yl substituents contributing steric bulk and hydrogen-bonding capabilities.

-

A sulfonamide bridge (-SO₂-N<) enabling interactions with biological targets via hydrogen bonding and electrostatic forces .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₃O₄S |

| Molecular Weight | 368.39 g/mol |

| LogP (Partition Coeff.) | ~4.9 (predicted) |

| Polar Surface Area | 54.55 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

The nitro group at the para position enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions . The pyridinyl moiety introduces aromatic π-π stacking capabilities, while the benzyl group contributes hydrophobic interactions .

Synthesis and Optimization

The synthesis follows a two-step protocol derived from established benzenesulfonamide methodologies :

Sulfonylation of 2-Aminopyridine

4-Nitrobenzenesulfonyl chloride reacts with 2-aminopyridine in aqueous sodium acetate at 80–85°C for 8 hours, yielding N-(pyridin-2-yl)-4-nitrobenzenesulfonamide as an intermediate. This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center .

N-Benzylation via Alkylation

The intermediate undergoes benzylation using benzyl bromide in tetrahydrofuran (THF) with potassium carbonate as a base. The reaction likely follows an SN1-like mechanism, where the benzyl bromide generates a stabilized benzylic carbocation, which reacts with the sulfonamide’s deprotonated nitrogen .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Base | K₂CO₃ |

| Yield | 70–82% (predicted) |

Characteristic byproducts include unreacted starting materials and mono-alkylated species, necessitating purification via column chromatography .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

-

S=O Stretches: Strong absorptions at 1370–1380 cm⁻¹ (asymmetric) and 1150–1160 cm⁻¹ (symmetric) .

-

Nitro Group: Peaks at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

-

Aromatic C-H Bends: Signals near 750–850 cm⁻¹ confirm substituted benzene rings .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, analogous N-benzylbenzenesulfonamides exhibit orthorhombic crystal systems (e.g., Pna21 space group) with tetrahedral geometry around sulfur . The nitro group likely induces planar distortion in the benzene ring .

Pharmacological and Biochemical Properties

Antioxidant Activity

Pyridinyl and nitro groups may confer radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), with predicted EC₅₀ values of <50 μM .

ADMET Predictions

-

Absorption: High gastrointestinal absorption (Log Kp: −5.83 to −6.54 cm/s) .

-

CYP Inhibition: Strong inhibitory potential for cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4) .

Applications and Future Directions

Therapeutic Candidates

The compound’s dual enzyme inhibition and antioxidant properties position it as a candidate for:

-

Type 2 Diabetes Management: Targeting α-glucosidase and α-amylase .

-

Antimicrobial Agents: Urease inhibition may disrupt Helicobacter pylori metabolism .

Material Science

Sulfonamide derivatives are explored as corrosion inhibitors and polymer stabilizers due to their electron-deficient aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume